2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
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Description
The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a chemical compound with a complex structure . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C17H14ClN3O2S2 . The molecular weight is 391.89496 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 391.901 . The linear formula is C17H14ClN3O2S2 .Scientific Research Applications
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds structurally related to the specified chemical have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in DNA synthesis and cellular replication. For instance, a study reported the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. One compound emerged as the most potent dual inhibitor of human TS and human DHFR known at the time, indicating significant therapeutic potential in cancer treatment (Gangjee et al., 2008).
Synthesis and Antitumor Activity
Another research effort focused on the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma. This highlights the compound's potential utility in developing novel anticancer therapeutics (Hafez & El-Gazzar, 2017).
Nonclassical Antifolate Inhibitors
Derivatives have also been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, showing potential as antitumor and antibacterial agents. Certain analogues demonstrated significant potency against human TS, suggesting their use in designing new chemotherapy agents (Gangjee et al., 1996).
Crystal Structure Analysis
Crystal structure analysis of similar compounds reveals detailed insights into their molecular conformation, which is crucial for understanding their interaction with biological targets. Such studies aid in the rational design of more effective and selective therapeutic agents (Subasri et al., 2016).
Vibrational Spectroscopic Signatures and Molecular Docking
Investigations into the vibrational spectroscopic signatures of these compounds, alongside computational modeling and molecular docking studies, offer valuable information on their potential antiviral activity, particularly against SARS-CoV-2. This underscores the importance of such compounds in the search for effective COVID-19 treatments (Jenepha Mary et al., 2022).
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c1-13-2-6-15(7-3-13)23-18(26)12-29-21-24-17-10-11-28-19(17)20(27)25(21)16-8-4-14(22)5-9-16/h2-9H,10-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIRJCOZZLCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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